molecular formula C23H20Cl2N2O3 B2853554 [2-[Benzyl(2-phenylethyl)amino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate CAS No. 521278-42-2

[2-[Benzyl(2-phenylethyl)amino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate

Cat. No.: B2853554
CAS No.: 521278-42-2
M. Wt: 443.32
InChI Key: DUDKQMSSSDNRIH-UHFFFAOYSA-N
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Description

[2-[Benzyl(2-phenylethyl)amino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate is a useful research compound. Its molecular formula is C23H20Cl2N2O3 and its molecular weight is 443.32. The purity is usually 95%.
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Biological Activity

The compound [2-[Benzyl(2-phenylethyl)amino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19H18Cl2N2O3
  • Molecular Weight : 387.26 g/mol

The compound features a dichloropyridine moiety, which is known to enhance biological activity due to its ability to interact with various biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzyl and phenylethylamine exhibit significant anticancer properties. Specifically, compounds similar to [2-[Benzyl(2-phenylethyl)amino]-2-oxoethyl] have shown promising results against various cancer cell lines.

  • Mechanism of Action :
    • The compound induces apoptosis in cancer cells through the activation of caspase pathways. In vitro studies have shown that it can effectively inhibit cell proliferation in U-937 and SK-MEL-1 cell lines with IC50 values ranging from 5.7 to 12.2 μM .
    • It does not significantly affect tubulin polymerization or cyclin-dependent kinase (CDK) activity, suggesting alternative pathways for its anticancer effects .

Antimicrobial Activity

Compounds with similar structural features have been investigated for their antimicrobial properties. The presence of the dichloropyridine ring is associated with enhanced antibacterial and antifungal activities.

  • Efficacy Against Pathogens :
    • Studies indicate that derivatives exhibit activity against a range of bacterial strains, including resistant strains, highlighting their potential as novel antimicrobial agents .

Study 1: Anticancer Efficacy

A research study conducted by Oliva et al. (2020) evaluated the anticancer effects of various substituted benzyl/phenylethylamino compounds. The study found that specific derivatives induced apoptosis in U-937 cells, confirming the potential of such compounds in cancer therapy .

Study 2: Antimicrobial Properties

In a separate investigation, derivatives similar to [2-[Benzyl(2-phenylethyl)amino]-2-oxoethyl] were tested against common pathogens. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .

Data Table: Biological Activity Overview

Biological Activity Target IC50 Value (μM) Mechanism
AnticancerU-937 Cells5.7 - 12.2Induction of apoptosis
AntimicrobialVarious Bacterial StrainsVariesDisruption of cell wall synthesis

Properties

IUPAC Name

[2-[benzyl(2-phenylethyl)amino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl2N2O3/c24-20-13-19(14-21(25)26-20)23(29)30-16-22(28)27(15-18-9-5-2-6-10-18)12-11-17-7-3-1-4-8-17/h1-10,13-14H,11-12,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDKQMSSSDNRIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN(CC2=CC=CC=C2)C(=O)COC(=O)C3=CC(=NC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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